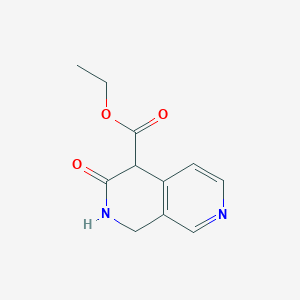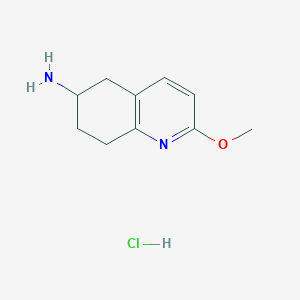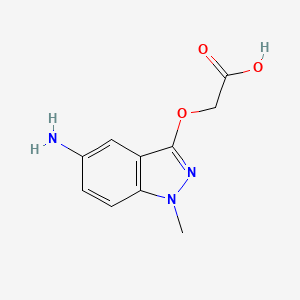![molecular formula C7H3Cl2N3O B15068249 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15068249.png)
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the chlorine atom and the carbonyl chloride group makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under acidic or basic conditions.
Carbonylation: The carbonyl chloride group can be introduced using phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Addition Reactions: Reagents such as ammonia, primary or secondary amines, and alcohols can be used under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Addition Reactions: Products include amides, esters, and thioesters.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary depending on the specific enzyme or protein being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromopyrazolo[1,5-a]pyrimidine-6-carbonyl chloride: Similar structure but with a bromine atom instead of chlorine.
7-Iodopyrazolo[1,5-a]pyrimidine-6-carbonyl chloride: Similar structure but with an iodine atom instead of chlorine.
7-Fluoropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride lies in its specific reactivity and the potential for selective substitution reactions due to the presence of the chlorine atom. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Propriétés
Formule moléculaire |
C7H3Cl2N3O |
|---|---|
Poids moléculaire |
216.02 g/mol |
Nom IUPAC |
7-chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C7H3Cl2N3O/c8-6-4(7(9)13)3-10-5-1-2-11-12(5)6/h1-3H |
Clé InChI |
CTUJLYUKIJKIHF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=CC(=C(N2N=C1)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)



